Cas no 927966-24-3 (2-(3-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine)

2-(3-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Morpholin-4-yl-2-m-tolyl-ethylamine
- 2-(3-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine
- AKOS000137516
- AKOS016040573
- 2-Morpholino-2-(m-tolyl)ethylamine
- Z240128038
- 2-(3-methylphenyl)-2-morpholin-4-ylethanamine, AldrichCPR
- MFCD09057602
- CMB96624
- 2-Morpholino-2-(m-tolyl)ethanamine
- 927966-24-3
- EN300-39062
- 2-(3-methylphenyl)-2-morpholin-4-ylethanamine
- 2-(3-methylphenyl)-2-(morpholin-4-yl)ethanamine
-
- MDL: MFCD09057602
- Inchi: InChI=1S/C13H20N2O/c1-11-3-2-4-12(9-11)13(10-14)15-5-7-16-8-6-15/h2-4,9,13H,5-8,10,14H2,1H3
- InChI Key: VTZFEALSICCHLT-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC=C1)C(CN)N2CCOCC2
Computed Properties
- Exact Mass: 220.157563266g/mol
- Monoisotopic Mass: 220.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 38.5Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 330.8±37.0 °C at 760 mmHg
- Flash Point: 153.9±26.5 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
2-(3-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(3-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN12057-5G |
2-(3-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine |
927966-24-3 | 95% | 5g |
¥ 5,273.00 | 2023-04-12 | |
Enamine | EN300-39062-10.0g |
2-(3-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine |
927966-24-3 | 95.0% | 10.0g |
$1471.0 | 2025-02-20 | |
TRC | M358240-50mg |
2-(3-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine |
927966-24-3 | 50mg |
$ 95.00 | 2022-06-03 | ||
Enamine | EN300-39062-0.5g |
2-(3-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine |
927966-24-3 | 95.0% | 0.5g |
$241.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN12057-10G |
2-(3-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine |
927966-24-3 | 95% | 10g |
¥ 7,900.00 | 2023-04-12 | |
Fluorochem | 060839-250mg |
2-Morpholin-4-yl-2-m-tolyl-ethylamine |
927966-24-3 | 250mg |
£138.00 | 2022-03-01 | ||
Enamine | EN300-39062-0.05g |
2-(3-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine |
927966-24-3 | 95.0% | 0.05g |
$61.0 | 2025-02-20 | |
Aaron | AR00VXDT-10g |
2-(3-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine |
927966-24-3 | 95% | 10g |
$2048.00 | 2024-07-18 | |
OTAVAchemicals | 7020431294-1000MG |
2-(3-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine |
927966-24-3 | 95% | 1g |
$275 | 2023-07-03 | |
OTAVAchemicals | 7020431294-100MG |
2-(3-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine |
927966-24-3 | 95% | 100MG |
$77 | 2023-07-03 |
2-(3-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine Related Literature
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
Additional information on 2-(3-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine
Introduction to 2-(3-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine (CAS No. 927966-24-3)
2-(3-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine, identified by the chemical identifier CAS No. 927966-24-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a unique structural arrangement of a 3-methylphenyl group and a morpholin-4-yl moiety, has garnered attention due to its potential biological activity and its relevance in the development of novel therapeutic agents.
The structural framework of 2-(3-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine consists of an ethane backbone substituted with both aromatic and heterocyclic components. The presence of the 3-methylphenyl group contributes to the compound's lipophilicity, while the morpholin-4-yl substituent introduces a basic nitrogen atom, which is often exploited in drug design for interactions with biological targets. This dual functionality makes the compound a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a growing interest in molecules that combine aromatic and heterocyclic systems to enhance pharmacological properties. The combination of a 3-methylphenyl group with a morpholin-4-yl moiety in 2-(3-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine aligns with this trend, as it offers a balanced profile of solubility, metabolic stability, and target binding affinity. Such structural features are often leveraged in the design of drugs targeting neurological and cardiovascular disorders.
One of the most compelling aspects of 2-(3-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine is its potential as a scaffold for drug discovery. The compound's ability to modulate biological pathways suggests that it may serve as a precursor for more complex derivatives with enhanced therapeutic efficacy. Researchers have been exploring its interactions with various enzymes and receptors, particularly those involved in neurotransmitter signaling and inflammation pathways.
Recent studies have highlighted the importance of 2-(3-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine in the context of central nervous system (CNS) disorders. Its structural similarity to known pharmacophores has prompted investigations into its potential as an anxiolytic or antidepressant agent. Preliminary computational studies have suggested that the compound may interact with serotonin receptors, which are critical targets in the treatment of mood disorders.
The synthesis of 2-(3-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the key carbon-carbon bonds in the molecule. These methods not only enhance efficiency but also minimize unwanted byproducts, making the process more sustainable and scalable.
In addition to its pharmacological potential, 2-(3-methylphenyl)-2-(morpholin-4-yilethanenaminoine) has shown promise in preclinical models as a tool compound for understanding disease mechanisms. Its ability to modulate specific biological pathways provides researchers with valuable insights into the underlying processes of various diseases. This information is crucial for developing more targeted and effective therapeutic strategies.
The future prospects of CAS No. 927966243 are exciting, with ongoing research aimed at identifying new derivatives and exploring novel applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound from laboratory research to clinical use. As our understanding of biological systems continues to evolve, compounds like 2-(3-methylphenyl)-2-(morpholin-inly ethanenaminoine) will play an increasingly important role in drug development.
The regulatory landscape for such compounds is also evolving, with increasing emphasis on safety and efficacy assessments before clinical translation. Regulatory bodies require comprehensive data on pharmacokinetics, toxicity, and mechanism of action before approving new drugs for human use. This ensures that patients receive treatments that are both safe and effective.
In conclusion,CAS No 927966243 represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential therapeutic applications. Its combination of an aromatic ring system and a morpholine moiety makes it an attractive candidate for further research into CNS disorders and other conditions where modulation of neurotransmitter systems is relevant.
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